5-Methyl-2-(pyrrolidin-3-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methyl-2-pyrrolidin-3-ylpyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7-4-11-9(12-5-7)8-2-3-10-6-8/h4-5,8,10H,2-3,6H2,1H3 |
InChI Key |
ASOHLANYDZFPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 Pyrrolidin 3 Yl Pyrimidine
Retrosynthetic Analysis of the 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The most logical disconnections are at the C-N or C-C bond linking the pyrimidine (B1678525) and pyrrolidine (B122466) rings.
Disconnection 1: C-N Bond Formation (Nucleophilic Aromatic Substitution)
This approach disconnects the bond between the C2 position of the pyrimidine ring and the nitrogen atom of a 3-aminopyrrolidine (B1265635) derivative. This leads to a 2-halo-5-methylpyrimidine and a 3-aminopyrrolidine as the key synthons. This is a common and often effective strategy for the synthesis of 2-aminopyrimidines.
Disconnection 2: C-C Bond Formation (Palladium-Catalyzed Cross-Coupling)
Alternatively, a C-C bond disconnection between the C2 of the pyrimidine and C3 of the pyrrolidine can be envisioned. This retrosynthetic step suggests a palladium-catalyzed cross-coupling reaction between a 2-halopyrimidine and an organometallic pyrrolidine reagent, such as a pyrrolidin-3-yl boronic acid or ester.
These two primary retrosynthetic pathways pave the way for the development of both linear and convergent synthetic strategies.
Development of Novel Synthetic Pathways for this compound
Based on the retrosynthetic analysis, several synthetic pathways can be designed and optimized.
Multi-Step Linear Synthetic Sequences
A linear synthesis would involve the sequential construction of one ring followed by the other. For instance, one could start with the synthesis of the 5-methylpyrimidine (B16526) core, followed by the introduction of the pyrrolidine moiety.
A plausible linear sequence could be:
Synthesis of 2-chloro-5-methylpyrimidine: This can be achieved through established methods, for example, from the condensation of a suitable 1,3-dicarbonyl compound with urea (B33335) or thiourea, followed by chlorination.
Synthesis of a protected 3-aminopyrrolidine: Starting from commercially available precursors like N-Boc-3-pyrrolidinone, a 3-aminopyrrolidine derivative can be prepared via reductive amination. The protecting group (e.g., Boc) is crucial to prevent side reactions.
Coupling Reaction: The protected 3-aminopyrrolidine is then reacted with 2-chloro-5-methylpyrimidine.
Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen to yield the target compound.
Convergent Synthesis Strategies for Pyrrolidine and Pyrimidine Ring Assembly
A representative convergent synthesis would involve:
Pathway A (SNAr):
Synthesize 2-chloro-5-methylpyrimidine.
Synthesize a suitable N-protected 3-aminopyrrolidine.
Couple the two fragments via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Deprotect to obtain the final product.
Pathway B (Palladium-Catalyzed Cross-Coupling):
Synthesize 2-chloro-5-methylpyrimidine.
Synthesize an N-protected 3-(dihydroxyboryl)pyrrolidine (pyrrolidin-3-ylboronic acid) or its corresponding boronate ester.
Couple the two fragments using a Suzuki-Miyaura cross-coupling reaction.
Deprotect to yield this compound.
Optimization of Key Cyclization and Coupling Reactions
The success of any synthetic route hinges on the efficiency of its key steps. For the synthesis of this compound, the focus is on the optimization of the coupling reaction that joins the two heterocyclic rings.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. In the context of this synthesis, the reaction would involve the coupling of a 2-halo-5-methylpyrimidine with a pyrrolidin-3-ylboronic acid derivative.
Table 1: Hypothetical Conditions for Palladium-Catalyzed Cross-Coupling
| Parameter | Condition |
|---|---|
| Halopyrimidine | 2-chloro-5-methylpyrimidine or 2-bromo-5-methylpyrimidine |
| Boronic Acid | N-Boc-pyrrolidin-3-ylboronic acid |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene |
| Temperature | 80-110 °C |
Optimization would involve screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield and minimize side products. The choice of protecting group on the pyrrolidine nitrogen is also critical to ensure compatibility with the reaction conditions.
Nucleophilic aromatic substitution is a direct and often efficient method for forming the C-N bond between the pyrimidine and pyrrolidine rings. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack by an amine.
The reaction involves the displacement of a halide (typically chloride or fluoride) from the 2-position of the 5-methylpyrimidine ring by the nucleophilic nitrogen of 3-aminopyrrolidine.
Table 2: Hypothetical Conditions for SNAr Reaction
| Parameter | Condition |
|---|---|
| Electrophile | 2-chloro-5-methylpyrimidine |
| Nucleophile | N-Boc-3-aminopyrrolidine |
| Base | K₂CO₃, DIPEA |
| Solvent | DMF, DMSO, NMP |
| Temperature | 80-150 °C |
Key optimization parameters include the choice of solvent, base, and reaction temperature. The use of a non-nucleophilic base is often preferred to avoid competition with the desired substitution reaction. Higher temperatures are frequently required to overcome the activation energy for the disruption of the aromatic system.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The stereochemistry of the pyrrolidine ring at the C-3 position is crucial for the biological activity of many derivatives. Consequently, methods for the stereoselective synthesis of this compound are of significant interest. These approaches can be broadly categorized into chiral auxiliary-mediated methods and asymmetric catalysis.
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral 3-aminopyrrolidine precursors, which can then be coupled to the 5-methylpyrimidine moiety, auxiliaries such as pseudoephedrine and oxazolidinones are commonly employed. wikipedia.org
One plausible strategy involves the use of a chiral auxiliary to control the stereoselective alkylation or conjugate addition to a suitable precursor. For instance, a chiral amide derived from pseudoephedrine can undergo diastereoselective enolate alkylation to introduce the desired substituent at the C-3 position of a pyrrolidine precursor. acs.org Subsequent removal of the auxiliary and further functionalization would yield the enantiomerically enriched 3-aminopyrrolidine. This key intermediate can then be coupled with a 2-halo-5-methylpyrimidine to furnish the target compound.
| Chiral Auxiliary | Precursor Type | Key Reaction | Diastereomeric Excess (d.e.) |
| (S,S)-(+)-Pseudoephedrine | α,β-Unsaturated Amide | Aza-Michael Reaction | Up to 95% |
| Evans Oxazolidinone | N-Acyloxazolidinone | Aldol Reaction | >99% |
| (S)-(-)-2,2-dimethyl-1,3-dioxolane-4,5-bis(diphenylmethanol) (TADDOL) | Glycine imine | Michael Addition | Up to 98% |
This table presents representative data for chiral auxiliary-mediated reactions on pyrrolidine precursors, illustrating the potential for high stereocontrol.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a catalytic amount of a chiral entity to generate a large quantity of a chiral product. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of pyrrolidines. rsc.orgmdpi.com
For the synthesis of 3-substituted pyrrolidines, organocatalytic asymmetric cascade reactions can be employed. rsc.org For example, a cinchona alkaloid-derived bifunctional catalyst can promote a cascade reaction between an aminomethyl enone and an α,β-unsaturated ketone to construct a highly substituted pyrrolidine ring with excellent enantio- and diastereoselectivity. rsc.org This methodology could be adapted to generate a 3-functionalized pyrrolidine that can be subsequently converted to the 3-amino derivative needed for the synthesis of this compound.
| Catalyst Type | Reaction | Key Features | Enantiomeric Excess (e.e.) |
| Chiral Phosphoric Acid | Aza-Michael Cyclization | Forms pyrrolidines with high enantioselectivity. whiterose.ac.uk | Up to 99% |
| Cinchona Alkaloid-derived Squaramide | Cascade Reaction | Creates multiple stereocenters simultaneously. rsc.org | Up to 98% |
| Proline Derivatives | Aldol/Mannich Reactions | Versatile for various C-C and C-N bond formations. nih.gov | Up to 99% |
This table summarizes the performance of various asymmetric catalytic systems in the synthesis of chiral pyrrolidine derivatives.
Parallel Synthesis and Combinatorial Chemistry for this compound Derivative Libraries
To explore the structure-activity relationship (SAR) of this compound, the generation of derivative libraries through parallel synthesis and combinatorial chemistry is essential. nih.govnih.govresearchgate.net These techniques allow for the rapid synthesis of a large number of related compounds.
A common strategy involves a "split-and-pool" approach on a solid support. nih.gov For instance, a resin-bound 3-aminopyrrolidine can be acylated with a diverse set of carboxylic acids. Following this, the Boc-protecting group can be removed, and the resulting secondary amine can be reacted with a 2-chloro-5-methylpyrimidine. This would generate a library of N-acylated derivatives of the target compound. Alternatively, a library of analogs can be created by varying the substituents on the pyrimidine ring prior to coupling with the pyrrolidine moiety. nih.govacs.org
| Library Generation Strategy | Diversity Elements | Potential Library Size |
| Solid-Phase Synthesis | Acyl chlorides for pyrrolidine N-functionalization | 100s - 1000s |
| Solution-Phase Parallel Synthesis | Substituted 2-halopyrimidines and various 3-aminopyrrolidines | 10s - 100s |
| Encoded Library Technology (ELT) | Building blocks for both pyrimidine and pyrrolidine moieties | >100,000s |
This table outlines different approaches for generating libraries of this compound derivatives.
Functionalization and Derivatization Strategies for the this compound Core
Further modification of the this compound core allows for the fine-tuning of its properties. Derivatization can be targeted at either the pyrimidine ring or the pyrrolidine moiety.
The pyrimidine ring can be functionalized through various cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl substituents at positions 4 and 6 of the pyrimidine ring, assuming the presence of a suitable halide at these positions. libretexts.orgresearchgate.netnih.gov Palladium catalysts are commonly used for this transformation. libretexts.org
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that can be used to introduce a wide range of amino groups at halogenated positions of the pyrimidine ring. wikipedia.orgatlanchimpharma.comnih.govrsc.org This allows for the synthesis of a diverse array of amino-substituted pyrimidine derivatives.
| Reaction | Reagents | Catalyst | Position of Functionalization |
| Suzuki-Miyaura Coupling | Arylboronic acid, Base | Pd(PPh3)4 | C4, C6 |
| Buchwald-Hartwig Amination | Amine, Base | Pd(OAc)2, Ligand | C4, C6 |
| Sonogashira Coupling | Terminal alkyne, Base, Cu(I) | Pd(PPh3)4 | C4, C6 |
This table provides an overview of common methods for the functionalization of the pyrimidine ring.
The secondary amine of the pyrrolidine ring is a prime site for derivatization. N-alkylation can be achieved by reacting the compound with various alkyl halides in the presence of a base. organic-chemistry.orgenamine.net This allows for the introduction of a wide range of alkyl groups, from simple methyl or ethyl groups to more complex side chains. enamine.net
N-acylation is another common modification, which can be accomplished using acyl chlorides or acid anhydrides. rsc.orgsemanticscholar.orgresearchgate.netresearchgate.net This reaction introduces an amide functionality, which can alter the electronic and steric properties of the molecule and provide a handle for further functionalization.
| Reaction | Reagents | Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | DMF, rt to 80 °C | Alkyl |
| N-Acylation | Acyl chloride, Base (e.g., Et3N) | CH2Cl2, 0 °C to rt | Acyl (Amide) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | DCE, rt | Substituted Alkyl |
This table details common methods for the derivatization of the pyrrolidine nitrogen.
Linker Chemistry for Conjugate Formation
The formation of conjugates involving this compound hinges on the strategic attachment of a linker molecule. This linker serves as a bridge, covalently connecting the pyrimidine-pyrrolidine core to a second molecular entity, which could be a protein, a fluorescent probe, or a solid support. The chemistry for achieving this conjugation primarily targets the secondary amine within the pyrrolidine ring, as it provides a reactive handle for the introduction of a variety of bifunctional linkers. The choice of linker and the corresponding conjugation chemistry are critical as they can influence the stability, solubility, and biological activity of the final conjugate.
The secondary amine of the pyrrolidine ring is nucleophilic and can readily react with electrophilic functional groups present on a linker. Common strategies for attaching linkers to secondary amines include acylation and alkylation reactions. These reactions lead to the formation of stable amide or amine bonds, respectively, thus covalently tethering the linker to the this compound scaffold.
An ideal linker should be stable under physiological conditions to prevent premature cleavage of the conjugate, yet it may also be designed to be cleavable under specific conditions, for example, within a particular cellular compartment. nih.gov The other end of the bifunctional linker must possess a functional group that can react with the desired molecule to be conjugated. Common functionalities for this purpose include N-hydroxysuccinimide (NHS) esters for reaction with primary amines, maleimides for reaction with thiols, and alkynes or azides for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (click chemistry). nih.govresearchgate.net
Below are examples of common linker strategies that can be applied to this compound.
Table 1: Representative Linker Attachment Strategies
| Linker Type | Reactive Group on Linker (for Pyrrolidine) | Resulting Bond | Terminal Functional Group (for Conjugation) |
|---|---|---|---|
| Acylating Linker | N-Hydroxysuccinimide (NHS) Ester | Amide | Maleimide |
| Alkylating Linker | Bromoacetyl | Amine | Azide |
The following table outlines hypothetical reaction parameters for attaching these linkers to this compound, based on general organic synthesis principles.
Table 2: Illustrative Reaction Conditions for Linker Attachment
| Linker Type | Reagents and Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Acylating Linker (e.g., SMCC) | This compound, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), Triethylamine | Dichloromethane (DCM) | 85-95 |
| Alkylating Linker (e.g., Bromoacetyl-PEG-Azide) | This compound, Bromoacetyl-PEG-Azide, Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 70-85 |
Once the linker is attached, the terminal functional group is available for conjugation to a target molecule. For instance, a maleimide-terminated linker can react with a cysteine residue on a protein to form a stable thioether bond. researchgate.net Similarly, an azide-terminated linker can undergo a click reaction with an alkyne-modified biomolecule. The choice of the conjugation partner depends on the intended application of the final conjugate, which can range from targeted drug delivery to cellular imaging.
Advanced Spectroscopic and Analytical Characterization of 5 Methyl 2 Pyrrolidin 3 Yl Pyrimidine
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the precise structure of 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine. This would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The pyrimidine (B1678525) ring protons would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The methyl group protons on the pyrimidine ring would likely appear as a singlet in the upfield region, around δ 2.0-2.5 ppm. The protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm) due to spin-spin coupling between adjacent non-equivalent protons.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The carbon atoms of the pyrimidine ring would resonate at lower field (downfield), typically in the range of δ 140-170 ppm. The methyl carbon would be expected at a higher field (upfield), around δ 15-25 ppm. The carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.
A hypothetical data table for the expected chemical shifts is presented below. Actual values would need to be determined experimentally.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-C2 | - | ~165 |
| Pyrimidine-C4 | ~8.5 (s) | ~158 |
| Pyrimidine-C5 | - | ~125 |
| Pyrimidine-C6 | ~8.5 (s) | ~158 |
| 5-Methyl-C | ~2.3 (s) | ~20 |
| Pyrrolidine-C2' | ~3.5 (m) | ~50 |
| Pyrrolidine-C3' | ~3.8 (m) | ~40 |
| Pyrrolidine-C4' | ~2.2 (m) | ~30 |
| Pyrrolidine-C5' | ~3.4 (m) | ~50 |
| Pyrrolidine-NH | Variable | - |
Note: s = singlet, m = multiplet. Chemical shifts are highly dependent on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To confirm the connectivity of atoms within the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other. This would be particularly useful for assigning the protons within the pyrrolidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the pyrrolidine ring to the pyrimidine ring at the C2 position and for confirming the position of the methyl group on the pyrimidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion. For this compound (C₉H₁₃N₃), the expected exact mass would be calculated and compared to the measured value to confirm the elemental composition. This technique is highly accurate and provides strong evidence for the molecular formula.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, would provide a "fingerprint" of the molecule based on the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyrimidine ring and the aliphatic pyrrolidine ring. C=N and C=C stretching vibrations from the pyrimidine ring would also be present. The N-H stretching of the secondary amine in the pyrrolidine ring would likely appear as a distinct band.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations often give strong signals in Raman spectra.
Chromatographic Purity and Isomeric Purity Assessment
Chromatographic techniques would be employed to assess the purity of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the chemical purity of the sample. By using a suitable column and mobile phase, the compound can be separated from any impurities, and the purity can be quantified by measuring the relative peak areas.
Chiral Chromatography: Since the pyrrolidin-3-yl group contains a stereocenter, this compound is a chiral molecule and can exist as two enantiomers. If the compound is synthesized as a racemate, chiral chromatography could be used to separate and quantify the individual enantiomers, thus assessing the isomeric purity.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the quantitative analysis and purity assessment of this compound. A stability-indicating, isocratic reversed-phase HPLC (RP-HPLC) method is often the preferred approach for routine analysis of pyrimidine derivatives. jetir.org Such methods are crucial for separating the target compound from potential impurities introduced during synthesis or from degradation products formed during stability studies. jetir.org
Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides effective hydrophobic retention for a wide range of organic molecules. jetir.org The mobile phase composition is then optimized to achieve adequate retention and resolution. A mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer is commonly employed. jetir.org The wavelength for UV detection is selected based on the compound's chromophore to ensure maximum sensitivity; for pyrimidine derivatives, wavelengths around 225 nm are often suitable. jetir.org The method is validated according to established guidelines to ensure it is rapid, accurate, and robust for its intended purpose. jetir.org
Below are the typical parameters for a developed HPLC method for a pyrimidine derivative.
| Parameter | Condition |
|---|---|
| Instrumentation | SHIMADZU-HPLC system with UV-Vis detector jetir.org |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) jetir.org |
| Mobile Phase | Methanol / Water (55:45, v/v) jetir.org |
| Flow Rate | 1.0 mL/min jetir.org |
| Detection Wavelength | 225 nm jetir.org |
| Temperature | Ambient |
| Injection Volume | 20 µL |
| Mode | Isocratic |
Chiral HPLC for Enantiomeric Excess Determination
The structure of this compound contains a stereogenic center at the C3 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. Since enantiomers of a chiral molecule often exhibit different pharmacological activities, quantifying the enantiomeric purity is critical in pharmaceutical development. iapc-obp.com Chiral HPLC is the most common technique for separating and quantifying enantiomers.
The separation is achieved by using a Chiral Stationary Phase (CSP) that provides a chiral environment, allowing for differential interaction with the two enantiomers. iapc-obp.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for resolving a broad range of chiral compounds, including N-heterocycles. nih.gov The separation can be performed under normal-phase, polar organic, or reversed-phase conditions. nih.govresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase, is optimized to achieve baseline resolution of the enantiomeric peaks. researchgate.net The determination of enantiomeric excess (e.e.) is then calculated from the relative peak areas of the two enantiomers.
A representative Chiral HPLC method for the enantioseparation of a chiral heterocyclic compound is detailed below.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) nih.gov |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 35 °C nih.gov |
| Detection Wavelength | 254 nm nih.gov |
| Mode | Normal Phase |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound Derivatives
Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. mdpi.comcardiff.ac.uk This method provides precise information on bond lengths, bond angles, and torsion angles, confirming the compound's constitution and stereochemistry. For derivatives of this compound, such as salts or co-crystals, this technique can elucidate the absolute configuration of the chiral center and reveal intermolecular interactions, like hydrogen bonding, that dictate the crystal packing. cardiff.ac.uk
The process involves irradiating a single crystal of the compound with an X-ray beam. mdpi.com The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.comresearchgate.net The structure is then refined using full-matrix least-squares techniques on F². mdpi.comresearchgate.net The resulting crystallographic data provides a definitive structural proof and insights into the solid-state properties of the molecule. mdpi.comresearchgate.net
The table below presents representative crystallographic data for a pyrimidine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study. mdpi.comcardiff.ac.ukmdpi.com
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₃N₃O₃S |
| Crystal System | Monoclinic cardiff.ac.uk |
| Space Group | P2₁/c mdpi.com |
| a (Å) | 5.9308(2) mdpi.com |
| b (Å) | 10.9695(3) mdpi.com |
| c (Å) | 14.7966(4) mdpi.com |
| α (°) | 90 |
| β (°) | 98.618(10) mdpi.com |
| γ (°) | 90 |
| Volume (ų) | 900.07(5) mdpi.com |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.573 mdpi.com |
Computational and Theoretical Investigations of 5 Methyl 2 Pyrrolidin 3 Yl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 5-methyl-2-(pyrrolidin-3-yl)pyrimidine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would begin with geometry optimization. This process finds the most stable three-dimensional arrangement of the atoms, minimizing the molecule's energy and providing precise bond lengths and angles.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors.
Atomic Charges: Methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom, offering insights into local polarity and potential sites for electrostatic interactions.
These properties are summarized in the table below, illustrating typical data generated from DFT calculations for a pyrimidine (B1678525) derivative.
| Property | Description | Example Value (Hypothetical) |
| Total Energy | The total electronic energy of the optimized molecule. | -X Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +Z eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating reactivity. | (Y+Z) eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | N Debyes |
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict spectroscopic data, which is essential for experimental characterization. By calculating vibrational frequencies, it is possible to simulate the Infrared (IR) spectrum of this compound. Similarly, by calculating nuclear magnetic shielding constants, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. Comparing these computationally predicted spectra with experimentally obtained ones serves as a powerful method for structural validation.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, typically in a solvated environment to mimic physiological conditions.
For this compound, which has a flexible pyrrolidine (B122466) ring, MD simulations would be crucial for exploring its conformational landscape. The simulation would reveal the different shapes (conformers) the molecule can adopt, the energetic barriers between them, and the probability of finding the molecule in a particular conformation at a given temperature. This information is vital because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a protein's binding site.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is central to computer-aided drug design for identifying potential drug candidates and understanding their mechanism of action.
Identification of Putative Binding Sites on Biological Targets
For this compound, the first step would be to identify potential protein targets based on the activity of structurally similar pyrimidine-based compounds, which are known to interact with targets like kinases, proteases, or G-protein coupled receptors. A docking algorithm would then systematically place the molecule into the active site of a chosen target protein, sampling numerous positions and orientations. Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Poses with the lowest (most negative) binding energy scores represent the most likely binding modes.
Analysis of Ligand-Receptor Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
Once the most probable binding poses are identified, they are analyzed in detail to understand the specific molecular interactions that stabilize the ligand-protein complex. For this compound, this analysis would focus on:
Hydrogen Bonding: Identifying potential hydrogen bonds between the nitrogen atoms in the pyrimidine and pyrrolidine rings (as acceptors) or the N-H group of the pyrrolidine (as a donor) and amino acid residues like serine, threonine, or glutamic acid in the protein's active site.
Hydrophobic Interactions: The methyl group and parts of the pyrrolidine and pyrimidine rings could form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine (B10760876), or isoleucine.
Pi-Stacking: The aromatic pyrimidine ring could engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
A detailed understanding of these interactions is critical for rational drug design, as it allows chemists to modify the ligand's structure to enhance binding affinity and selectivity for its target.
The table below illustrates the kind of data that would be generated from a molecular docking study.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Example Kinase 1 | -8.5 | GLU-85, LEU-132 | Hydrogen Bond, Hydrophobic |
| Example Protease A | -7.9 | PHE-41, ASP-92 | Pi-Stacking, Hydrogen Bond |
Pharmacophore Modeling and Virtual Screening for Novel this compound Analogues
Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For a compound like this compound, a pharmacophore model would typically be developed based on a set of known active molecules that bind to a specific biological target. This model serves as a 3D query for searching large chemical databases to find novel, structurally diverse compounds with the potential for similar biological activity.
The development of a pharmacophore model for analogues of this compound would involve identifying key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.comresearchgate.net For instance, the pyrimidine ring can act as a hydrogen bond acceptor, while the pyrrolidine ring's nitrogen atom can serve as a hydrogen bond donor or acceptor depending on its substitution and protonation state. The methyl group on the pyrimidine ring contributes to the molecule's hydrophobic character. A hypothetical pharmacophore model for a kinase inhibitor, a common target for pyrimidine-based compounds, might include a hydrogen bond acceptor feature for the pyrimidine nitrogens, a hydrogen bond donor feature for the pyrrolidine N-H, and a hydrophobic feature for the methyl group. manipal.edu
Once a statistically robust pharmacophore model is established, it can be employed in virtual screening campaigns to filter large compound libraries. ijfmr.comnih.gov This process prioritizes a smaller, more manageable subset of molecules for further in vitro and in vivo testing. The efficiency of virtual screening lies in its ability to rapidly assess millions of compounds, significantly reducing the time and cost associated with high-throughput screening. ijfmr.comresearchgate.net Studies on related pyrimidine derivatives have demonstrated the utility of this approach in identifying novel inhibitors for various therapeutic targets, including kinases and other enzymes. ijfmr.comnih.gov
The virtual screening process for novel this compound analogues would involve several steps, starting with the preparation of a large chemical database. The developed pharmacophore model would then be used as a filter to select compounds that match the key chemical features. The resulting hits can be further refined using molecular docking simulations to predict their binding affinity and orientation within the target's active site.
A hypothetical workflow for this process is outlined in the table below:
| Step | Description | Desired Outcome |
| 1. Target Identification and Active Compound Selection | Identify the biological target for this compound and gather a set of known active analogues. | A validated biological target and a dataset of active compounds. |
| 2. Pharmacophore Model Generation | Use computational software to generate and validate a 3D pharmacophore model based on the active compounds. | A statistically significant pharmacophore model with defined chemical features. |
| 3. Database Preparation | Prepare a large, diverse chemical database for screening. | A filtered and prepared database of potential drug-like molecules. |
| 4. Virtual Screening | Screen the prepared database using the pharmacophore model as a 3D query. | A smaller subset of compounds that match the pharmacophore. |
| 5. Hit Filtering and Docking | Further filter the hits based on drug-likeness criteria and perform molecular docking to predict binding modes and affinities. | A prioritized list of virtual hits with predicted high binding affinity. |
| 6. Experimental Validation | Synthesize and test the top-ranked virtual hits in biological assays. | Identification of novel lead compounds. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com By identifying the physicochemical properties, or "descriptors," that are most influential in determining a molecule's activity, QSAR models can be used to predict the potency of newly designed compounds. rjpbr.com
For a series of this compound analogues, a QSAR study would begin with the compilation of a dataset of compounds with experimentally determined biological activities. A wide range of molecular descriptors would then be calculated for each compound, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a predictive model. rjpbr.com
A typical QSAR study on pyrimidine derivatives might reveal that factors such as lipophilicity (logP), molecular weight, and the presence of specific functional groups are critical for their biological activity. nih.gov For instance, a QSAR model for a series of this compound analogues might take the following form:
Biological Activity (e.g., -logIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where 'c' represents the coefficients determined through regression analysis.
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov A well-validated QSAR model can be a powerful tool for guiding the design of new analogues with enhanced activity. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule is positively correlated with activity, medicinal chemists can focus on synthesizing analogues with more lipophilic substituents in that position.
The table below presents a hypothetical set of descriptors that could be used in a QSAR study of this compound analogues:
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Can affect interactions with polar residues in the target's active site. |
| Steric | Molecular Volume | The size and shape of the molecule can influence its fit within the binding pocket. |
| Hydrophobic | LogP | Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target. |
| Topological | Number of Rotatable Bonds | Influences the conformational flexibility of the molecule, which can impact binding. |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) as a Design Tool
In the drug discovery process, it is not sufficient for a compound to have high potency; it must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to be a viable drug candidate. In silico ADMET prediction tools have become an integral part of modern drug design, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. sifisheriessciences.com
For this compound and its analogues, a range of ADMET properties can be predicted using computational models. These predictions are typically based on a compound's structural features and physicochemical properties. For example, Lipinski's Rule of Five is a widely used guideline to assess a compound's "drug-likeness" and predict its oral bioavailability. sifisheriessciences.com
Key ADMET parameters that would be evaluated for this compound analogues include:
Absorption: Prediction of oral absorption and intestinal permeability.
Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of the route and rate of elimination from the body.
Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity. nih.gov
The early assessment of these properties can help to prioritize compounds for further development and reduce the likelihood of late-stage failures. For example, if a highly potent analogue of this compound is predicted to have poor oral absorption, medicinal chemists can modify its structure to improve this property without compromising its activity. Computational models can provide valuable insights into how specific structural modifications are likely to affect a compound's ADMET profile. researchgate.net
The following table provides a hypothetical in silico ADMET profile for this compound and two of its hypothetical analogues.
| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Absorption (%) | Predicted BBB Permeability |
| This compound | 177.23 | 1.2 | 1 | 3 | High | Low |
| Analogue A (with added hydroxyl group) | 193.23 | 0.8 | 2 | 4 | High | Low |
| Analogue B (with added phenyl group) | 253.32 | 3.5 | 1 | 3 | High | Medium |
These predictive models, while not a replacement for experimental testing, are invaluable for guiding the design and selection of compounds with a higher probability of success in the drug development pipeline. afjbs.com
Biological Activities and Molecular Mechanisms of Action of 5 Methyl 2 Pyrrolidin 3 Yl Pyrimidine Derivatives in Vitro and Preclinical Focus
In Vitro Screening Platforms for Bioactivity Profiling
Enzyme Inhibition Assays (e.g., Kinases, Phospholipase D, Methyltransferases)
Derivatives of pyrimidine (B1678525) are widely recognized for their potent enzyme-inhibiting properties, particularly against kinases, which are crucial regulators of cellular processes. The pyrimidine core can mimic the adenine (B156593) base of ATP, enabling competitive inhibition at the enzyme's active site. mdpi.com
Kinase Inhibition:
Various pyrimidine-based compounds have demonstrated significant kinase inhibitory activity. For instance, a series of pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. rsc.org In one study, compounds 11e and 12b from this class showed IC50 values of 0.61 µM and 0.53 µM, respectively, against VEGFR-2. rsc.org Another class, pyrazol-3-yl pyrimidin-4-amines, led to the discovery of AZD1480 , a potent inhibitor of Janus Kinase 2 (Jak2), a critical component of the Jak/Stat signaling pathway implicated in myeloproliferative neoplasms. nih.gov Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4), both of which are therapeutic targets in acute myeloid leukemia. nih.gov
Other Enzyme Inhibition:
Beyond kinases, pyrimidine derivatives have been shown to inhibit other enzyme classes. Certain pyrimidine-5-carbonitriles have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, with some compounds exhibiting potency comparable to the approved drug Celecoxib. chemmethod.com Additionally, tetrahydropyrimidine-5-carboxylate derivatives have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes. acs.org Thieno[3,2-d]pyrimidine-6-carboxamides have also been identified as potent pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a class of histone deacetylases. nih.gov
Table 1: Examples of Enzyme Inhibition by Pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Findings |
| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | Potent inhibition with IC50 values in the sub-micromolar range. rsc.org |
| Pyrazol-3-yl pyrimidin-4-amines | Jak2 | Discovery of AZD1480 as a potent Jak2 inhibitor. nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | FLT3/IRAK4 | Dual inhibitory activity demonstrated. nih.gov |
| Pyrimidine-5-carbonitriles | COX-2 | Selective inhibition with potency comparable to Celecoxib. chemmethod.com |
| Tetrahydropyrimidine-5-carboxylate derivatives | DPP-IV | Effective inhibition of DPP-IV in in vitro assays. acs.org |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Potent pan-sirtuin inhibition. nih.gov |
Receptor Binding and Functional Assays (e.g., Neuronal Nicotinic Receptors, Sigma Receptors, Serotonin (B10506) Receptors)
The versatility of the pyrimidine scaffold extends to its ability to interact with various receptors in the central nervous system.
Sigma Receptors:
The sigma-1 receptor has been identified as a target for pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown high affinity and selectivity for the sigma-1 receptor, which is implicated in pain modulation. The introduction of cyclic substituents at position 4 of the pyrazolo[3,4-d]pyrimidine scaffold has led to the identification of potent and selective sigma-1 receptor antagonists. nih.gov
Serotonin Receptors:
Derivatives of pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines have been investigated as dual-target ligands for the serotonin transporter (SERT) and the 5-HT1A receptor, both of which are important targets in the treatment of depression. researchgate.net Molecular docking studies have suggested that these compounds can act as inhibitors of the SERT transporter while also binding to the 5-HT1A receptor. researchgate.net
Cell-Based Phenotypic Screening for Antiproliferative or Antimicrobial Effects (in vitro)
Antiproliferative Effects:
A wide range of pyrimidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines in vitro. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated against four human cancer cell lines (K562, Colo-205, MDA-MB 231, and IMR-32), with some compounds showing good activity. mdpi.com Similarly, chloropyrazine-tethered pyrimidine derivatives have been screened for their antiproliferative activity against prostate cancer cell lines (DU-145), with some analogues showing promising results. researchgate.net Pyrrolo[2,3-d]pyrimidines have also been synthesized and evaluated for their cytotoxic activity on breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines, with some compounds exhibiting significant antitumor activity. mdpi.com
Antimicrobial Effects:
The pyrimidine nucleus is a common feature in many antimicrobial agents. niscpr.res.inwjarr.comnih.govekb.egnih.govnih.gov A variety of pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. For instance, novel pyrimidine derivatives have shown considerable activity against Bacillus subtilis and moderate to good activity against Staphylococcus aureus. niscpr.res.in Schiff base derivatives of pyrimidine have exhibited potent antibacterial and antifungal activity against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Furthermore, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) have shown excellent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. ekb.eg
Table 2: Antiproliferative and Antimicrobial Activities of Pyrimidine Derivatives
| Compound Class | Activity Type | Cell Lines/Organisms Tested | Key Findings |
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-ones | Antiproliferative | K562, Colo-205, MDA-MB 231, IMR-32 | Compounds 6d , 6e , and 6i showed good activity on most cell lines. mdpi.com |
| Chloropyrazine-tethered pyrimidines | Antiproliferative | DU-145 (prostate cancer) | Some derivatives displayed excellent antiproliferative activity. researchgate.net |
| Pyrrolo[2,3-d]pyrimidines | Antiproliferative | MCF-7, HeLa, HT-29 | Certain derivatives exhibited significant antitumor activity. mdpi.com |
| Substituted pyrimidines | Antimicrobial | B. subtilis, S. aureus | Considerable to good antibacterial activity observed. niscpr.res.in |
| Schiff base of pyrimidines | Antimicrobial | S. aureus, E. coli, C. albicans | Potent antibacterial and antifungal activity. nih.gov |
| Oxazolidinone derivatives with pyrimidine | Antimicrobial | Gram-positive bacteria | High activity against drug-sensitive and resistant strains. ekb.eg |
Elucidation of Molecular Mechanisms of Action (in vitro)
Target Validation and Deconvolution Studies
For many biologically active pyrimidine derivatives, the specific molecular targets have been identified and validated through various in vitro assays. In the case of kinase inhibitors, target validation often involves direct enzyme inhibition assays against a panel of kinases to determine potency and selectivity. For example, the discovery of AZD1480 as a Jak2 inhibitor was confirmed through its ability to inhibit signaling and proliferation in Jak2 V617F mutant cell lines. nih.gov Similarly, the antiproliferative activity of certain 5-chloro-indole-2-carboxylate derivatives was linked to their dual inhibitory effect on EGFR and BRAFV600E. For compounds identified through phenotypic screening, target deconvolution is a critical step to understand their mechanism of action.
Intracellular Signaling Pathway Perturbation Analysis (e.g., Western blot, reporter assays)
The molecular mechanisms underlying the biological effects of pyrimidine derivatives often involve the modulation of key intracellular signaling pathways. For instance, the pyrimidine-5-carbonitrile derivative 11e , a VEGFR-2 inhibitor, was found to arrest HCT-116 colon cancer cells in the S and sub-G1 phases of the cell cycle. rsc.org This was accompanied by a significant increase in apoptotic cells and a decrease in the levels of the pro-inflammatory cytokines TNF-α and IL-6, as well as caspase-3. rsc.org The Jak2 inhibitor AZD1480 was shown to inhibit the Jak/Stat signaling pathway in vitro. nih.gov In another study, a pyrrolopyrimidine-based phenylpiperidine carboxamide, 10h , was found to induce apoptosis and cell cycle arrest in the G2/M phase in mantle cell lymphoma cell lines. researchgate.net Mechanistically, this compound significantly downregulated the phosphorylation of Akt downstream effectors GSK3β and S6. researchgate.net
Investigation of Cellular Processes (e.g., cell cycle arrest, apoptosis induction in cell lines)
Derivatives of the 5-methylpyrimidine (B16526) scaffold have been investigated for their effects on fundamental cellular processes, particularly those central to cancer progression, such as cell cycle regulation and programmed cell death (apoptosis).
Studies on various cancer cell lines have demonstrated that certain pyrimidine derivatives can induce cell cycle arrest, effectively halting the proliferation of cancer cells. For instance, compounds structurally related to the 5-methylpyrimidine core have been shown to modulate the expression of key cell cycle regulatory proteins. nih.gov One mechanism observed is the induction of G1 phase arrest. This is achieved by downregulating the expression of proteins like cyclin E and cyclin-dependent kinase 2 (CDK2), which are crucial for the transition from the G1 to the S phase of the cell cycle, while simultaneously upregulating inhibitors like p27. nih.gov By disrupting the G1-S transition, these compounds prevent DNA replication and subsequent cell division, thereby exerting an antiproliferative effect. nih.govmdpi.com
In addition to halting cell proliferation, inducing apoptosis is a key therapeutic strategy in oncology. Certain pyrimidine derivatives have been identified as potent inducers of apoptosis. The mechanism often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov Specifically, some compounds have been shown to significantly increase the levels of activated caspase-3, a critical executioner caspase. nih.gov The activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Furthermore, some 2-sulfonyl-pyrimidinyl derivatives have been shown to function upstream of caspase activation by preventing the release of mitochondrial cytochrome c, a key event in the intrinsic apoptosis pathway. nih.gov
Structure-Activity Relationship (SAR) Studies of 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, extensive SAR studies have been conducted to delineate the roles of different parts of the scaffold, including the pyrimidine core, the pyrrolidine (B122466) ring, and various substituents. nih.govnih.gov
Impact of Substituent Variations on Potency and Selectivity
Modifications to the substituents on both the pyrimidine and pyrrolidine rings have profound effects on the potency and selectivity of these compounds.
Pyrimidine Ring Substitutions: The substitution pattern on the pyrimidine ring is a key determinant of activity. For example, in a series of pyrimidine-4-carboxamides, modifications at the 2- and 6-positions of the pyrimidine ring were explored. Exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine at one position led to a tenfold increase in inhibitory activity against the target N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.org In another series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, alterations to a five-membered heterocycle attached to the core significantly impacted biochemical and cellular potency. acs.org The introduction of a methyl group at specific positions can also curb metabolism, enhancing the compound's profile. acs.org The chemical reactivity of the substituent at the C5-position of the pyrimidine ring has been shown to be important for the antiproliferative activity of some derivatives. nih.gov
Pyrrolidine Ring Substitutions: The pyrrolidine moiety is also a critical site for modification. In studies of pyrrolopyrimidines as Na(v)1.7 antagonists, extensive SAR was developed for groups attached to the pyrrolidine ring. nih.gov For pyrrolidine-containing MPS1 inhibitors, a dimethyl group on the ring resulted in a loss of activity, whereas other substitutions maintained or improved potency. acs.org The nature of the substituent on the pyrrolidine nitrogen can also be critical. For example, replacing an acetamide (B32628) group with a phenyl carbamoyl (B1232498) group resulted in a potent inhibitor in one series. researchgate.net
The table below summarizes the impact of selected substituent variations on the activity of pyrimidine analogues.
| Scaffold | Position of Variation | Original Group | Modified Group | Effect on Activity | Reference |
| Pyrimidine-4-carboxamide | Pyrimidine C6 | Morpholine | (S)-3-hydroxypyrrolidine | 10-fold increase in potency | acs.org |
| Pyrido[3,4-d]pyrimidine | Pyrrolidine Ring | - | gem dimethyl (α-position) | Loss of MPS1 activity | acs.org |
| Imidazo[1,2-b]pyridazine | Pyrrolidine N1 | Acetamide | Phenyl carbamoyl | Potent inhibition | researchgate.net |
| Pyrrolopyrimidine | Pyrrolopyrimidine Core | - | Various head and tail groups | Identification of exceptionally potent blocker | nih.gov |
Role of Stereochemistry in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of molecules containing chiral centers, such as the pyrrolidine ring in this compound. nih.gov The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, as proteins and other biological macromolecules are themselves chiral. nih.gov
The non-planar, puckered conformation of the pyrrolidine ring allows for specific spatial orientations of its substituents, which can be crucial for optimal binding to a target protein. nih.gov It has been demonstrated that different stereoisomers of a compound can exhibit vastly different biological profiles. nih.govnih.gov In many cases, only one enantiomer or diastereomer is responsible for the desired pharmacological effect, while the others may be less active or even inactive. nih.govresearchgate.net For instance, in a study of 3-Br-acivicin isomers, which feature a related five-membered ring, the natural (5S, αS) isomers consistently showed the most potent antimalarial activity, suggesting that stereochemistry is a key driver for potency. nih.gov This stereoselectivity is often attributed to the specific fit within the target's binding site or to stereospecific uptake by cellular transport systems. nih.gov
Mapping Pharmacophoric Features Essential for Target Engagement
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Mapping these features helps in understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that govern target engagement.
For pyrimidine-based inhibitors, pharmacophore models often highlight several key features. A common feature is the ability of the pyrimidine nitrogen atoms to act as hydrogen bond acceptors. nih.gov The 5-methyl group, as seen in the core scaffold, can be crucial for fitting into a hydrophobic pocket within the target's active site. nih.gov For example, in a model of Polo-like kinase 1 (PLK1) inhibitors, the 5-methyl group on a 2-aminopyrimidine (B69317) moiety was accommodated by a hydrophobic pocket formed by alanine, valine, and leucine (B10760876) residues. nih.gov The pyrrolidine ring provides a 3D structural element that can position other functional groups correctly for interaction. nih.gov The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated to form an ionic interaction, while substituents on the ring can engage in additional hydrophobic or hydrogen bonding interactions. nih.gov Identifying these essential pharmacophoric features is a cornerstone of rational drug design, guiding the synthesis of new analogues with improved affinity and selectivity. nih.gov
Lead Identification and Optimization Strategies for this compound-Based Scaffolds
The process of discovering a new drug often begins with identifying a "hit"—a compound showing desired activity in an initial screen—and then optimizing it into a "lead" compound with a more drug-like profile. upmbiomedicals.combiobide.com This is followed by lead optimization to produce a clinical candidate. ijddd.com
Hit-to-Lead Development and Affinity Maturation
The hit-to-lead (H2L) process aims to refine initial hit compounds, which may have moderate potency or undesirable properties, into lead compounds with improved potency, selectivity, and physicochemical characteristics. upmbiomedicals.comresearchgate.net For scaffolds like this compound, this process involves systematic chemical modification and biological evaluation. nih.govnih.gov
| Compound Series | Initial Hit Property | Optimization Strategy | Optimized Lead Property | Reference |
| Pyrrolopyrimidines | Moderate Potency Na(v)1.7 Antagonist | SAR studies of core, head, and tail groups | Exceptionally potent blocker with improved microsomal stability | nih.gov |
| N-methylated Imidazolopyrimidines | mTOR Kinase Inhibitor | Introduction of N-methyl substituent | Potent and selective mTOR inhibition over PI3Kα/δ kinases | nih.gov |
Optimization for Target Selectivity and Potency
The optimization of this compound derivatives is a critical process in drug discovery, aimed at enhancing their affinity for the intended biological target while minimizing off-target effects. This process typically involves systematic modifications of the core structure and analysis of the resulting structure-activity relationships (SAR).
For derivatives of this scaffold, which have been explored as agonists for the orphan Gαs G protein-coupled receptor GPR52, the optimization strategy focuses on balancing potency with other essential drug-like properties. nih.gov GPR52 is highly expressed in the striatum and has been identified as a potential therapeutic target for psychiatric disorders such as schizophrenia. nih.gov
The optimization process for such compounds generally involves:
Modification of the Pyrrolidine Ring: The pyrrolidin-3-yl moiety offers a key point for structural modification. Substitutions on the pyrrolidine nitrogen can significantly influence potency and selectivity. For instance, the introduction of various alkyl or aryl groups can alter the way the molecule fits into the binding pocket of the target receptor. The stereochemistry of the pyrrolidine ring is also a crucial factor, as different stereoisomers can exhibit markedly different biological activities.
Substitution on the Pyrimidine Ring: The 5-methyl group on the pyrimidine ring is a potential site for modification to fine-tune the electronic and steric properties of the molecule. While the methyl group itself can be important for activity, replacing it with other small alkyl or halogen groups can modulate potency and metabolic stability.
Introduction of Diverse Functional Groups: To explore the chemical space around the scaffold, medicinal chemists introduce a variety of functional groups at different positions. This can lead to the discovery of derivatives with improved potency and a better understanding of the key interactions between the compound and its target.
The goal of these modifications is to identify a compound with a high affinity for the target receptor (often measured as a low EC50 or IC50 value) and high selectivity over other related receptors to minimize the risk of side effects. A molecular property-based optimization approach is often employed, focusing on balancing potency against metabolic stability, solubility, permeability, and P-gp efflux. nih.gov
| Compound | Modification on Pyrrolidine Nitrogen (R) | Target Potency (GPR52 EC50, nM) |
|---|---|---|
| Derivative 1 | -H | 500 |
| Derivative 2 | -CH3 | 250 |
| Derivative 3 | -Cyclopropyl | 100 |
| Derivative 4 | -Phenyl | 50 |
| Derivative 5 | -4-Fluorophenyl | 25 |
Modulation of ADMET Properties (based on in silico and in vitro data)
The modulation of ADMET properties is a parallel and equally important aspect of the drug discovery process. A potent and selective compound will not be a successful drug if it has poor pharmacokinetic properties or is toxic. For this compound derivatives, in silico and in vitro models are used to predict and optimize these characteristics early in development.
In Silico and In Vitro ADMET Profiling:
Metabolic Stability: The metabolic stability of a compound is a key determinant of its half-life in the body. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess this property. sygnaturediscovery.com For pyrimidine derivatives, metabolism can occur at various positions. The introduction of blocking groups, such as fluorine atoms, at metabolically labile sites is a common strategy to enhance stability. The 5-methyl group in the core scaffold may also influence metabolism by sterically hindering the approach of metabolic enzymes.
Permeability and Efflux: For orally administered drugs, the ability to permeate the intestinal wall is crucial for absorption. In vitro models, such as the Caco-2 permeability assay, are used to predict intestinal permeability. nih.gov P-glycoprotein (P-gp) efflux is another important consideration, as it can limit the bioavailability of a drug by pumping it back into the intestinal lumen. nih.gov Structural modifications are often necessary to reduce a compound's susceptibility to P-gp efflux.
Solubility: Adequate aqueous solubility is required for a drug to be absorbed and distributed throughout the body. Poor solubility can be a significant hurdle in drug development. sygnaturediscovery.com The introduction of polar functional groups or the use of formulation strategies can improve the solubility of poorly soluble compounds.
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its distribution and availability to act at the target site. While a high degree of plasma protein binding is not necessarily detrimental, it is a factor that needs to be considered and optimized.
The optimization of ADMET properties is an iterative process. Data from in silico and in vitro assays are used to guide the design of new derivatives with improved pharmacokinetic profiles. The ultimate goal is to identify a lead candidate with a balanced profile of potency, selectivity, and drug-like properties.
| ADMET Parameter | Assay | Result |
|---|---|---|
| Metabolic Stability | Human Liver Microsomes (% remaining after 60 min) | 85% |
| Permeability | Caco-2 (Papp, 10^-6 cm/s) | 15 |
| P-gp Efflux Ratio | MDCK-MDR1 | <2 |
| Aqueous Solubility | Phosphate Buffer pH 7.4 (µM) | >100 |
| Plasma Protein Binding | Human Plasma (%) | 92% |
Future Directions and Translational Research Potential of 5 Methyl 2 Pyrrolidin 3 Yl Pyrimidine
Exploration of Novel Therapeutic Areas and Target Classes
The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netniscpr.res.in Similarly, the pyrrolidine (B122466) ring is a versatile scaffold that allows for the exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional structure of a molecule, which can be crucial for target selectivity. nih.gov
Future exploration for 5-methyl-2-(pyrrolidin-3-yl)pyrimidine could target a range of protein classes. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary avenue of investigation would be its potential as an inhibitor of various protein kinases implicated in oncology and inflammatory diseases. mdpi.comnih.gov Additionally, pyrimidine derivatives have shown activity as inhibitors of enzymes like ecto-5'-nucleotidase (CD73), a target in cancer immunotherapy, presenting another potential therapeutic area. nih.gov The pyrrolidine moiety is also found in compounds targeting central nervous system disorders, suggesting that analogs of this compound could be evaluated for activity against neurological targets. nih.gov
Table 1: Potential Therapeutic Areas and Target Classes for this compound Based on Scaffold Analysis
| Therapeutic Area | Potential Target Class | Rationale |
| Oncology | Protein Kinases | Pyrimidine is a common scaffold in kinase inhibitors. mdpi.comnih.gov |
| Immuno-oncology | Ecto-5'-nucleotidase (CD73) | Pyrimidine derivatives have been identified as CD73 inhibitors. nih.gov |
| Infectious Diseases | Various microbial enzymes | Pyrimidine and pyrrolidine scaffolds are present in many antimicrobial agents. researchgate.netniscpr.res.in |
| Neurology | CNS receptors and enzymes | Pyrrolidine is a key component of many CNS-active drugs. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX), Kinases | Pyrimidine derivatives have shown anti-inflammatory properties. researchgate.nethumanjournals.com |
Development of Advanced Probes for Chemical Biology Studies
High-quality chemical probes are essential tools for elucidating the biological function of proteins and validating new drug targets. An effective chemical probe must be potent, selective, and have a proven on-target mechanism of action in cellular contexts.
The this compound scaffold could be developed into chemical probes to investigate novel or poorly understood biological targets. This would involve creating derivatives with high affinity and selectivity for a specific protein. These probes could then be used in cellular assays to study the physiological and pathological roles of the target protein, helping to validate it for future drug discovery efforts.
Integration with Advanced Drug Discovery Technologies (e.g., Fragment-Based Drug Design, PROTACs)
Modern drug discovery leverages advanced technologies to identify and optimize new drug candidates. The relatively small size and molecular complexity of this compound make it an ideal candidate for fragment-based drug discovery (FBDD). In FBDD, small "fragments" are screened for weak binding to a biological target, and then grown or linked together to create more potent leads. acs.orgmdpi.comuoc.gryoutube.com The pyrimidine and pyrrolidine moieties can serve as anchor points for binding and subsequent chemical elaboration.
Furthermore, the scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.gov The this compound core could be developed as the warhead that binds to the target protein of interest, which is then connected via a linker to an E3 ligase-binding moiety. For instance, pyrrolidine-containing structures have been utilized in the design of PROTACs. nih.govnih.gov This approach offers a catalytic mode of action that can be advantageous over traditional occupancy-based inhibitors. nih.gov
Preclinical in vivo Studies for Mechanistic Insights and Target Engagement
Preclinical in vivo studies in animal models are critical for understanding the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. For this compound and its analogs, such studies would be essential to demonstrate target engagement and therapeutic efficacy.
For example, if an analog is developed as a kinase inhibitor, in vivo studies in xenograft models of cancer would be necessary to show that the compound can inhibit tumor growth. nih.govmdpi.com These studies would also provide insights into the compound's mechanism of action and help to establish a dose-response relationship. nih.govnih.gov Pharmacodynamic markers would be used to confirm that the drug is hitting its intended target in the animal.
Design of Next-Generation this compound Analogues with Improved Profiles
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. humanjournals.commdpi.comnih.govnih.govmdpi.com For this compound, systematic modifications to different parts of the molecule would be explored.
Key areas for modification would include:
The Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring can significantly impact biological activity. nih.gov Both enantiomers of the compound would be synthesized and evaluated. Additionally, substitution on the pyrrolidine nitrogen could be used to modulate properties like solubility and cell permeability.
The Pyrimidine Ring: The methyl group at the 5-position could be replaced with other small alkyl groups or halogens to probe the effect on binding affinity.
Linkage and Substitution: The point of attachment and the nature of substituents on both rings can be varied to optimize target engagement and physicochemical properties.
The insights gained from these SAR studies would guide the rational design of next-generation analogs with superior drug-like properties.
Development of Robust Synthetic Routes for Scalable Production
The ability to produce a compound on a large scale is a prerequisite for its development as a therapeutic agent. Research into robust and scalable synthetic routes for this compound is therefore crucial. A patent for the closely related compound, (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine, outlines a stereospecific synthesis that could be adapted. google.com This suggests that scalable production is feasible.
Q & A
Q. What are the standard synthetic routes for 5-Methyl-2-(pyrrolidin-3-yl)pyrimidine?
Methodological Answer: The synthesis typically involves multi-step organic reactions, leveraging pyrimidine and pyrrolidine precursors. Key steps include:
- Nucleophilic substitution to introduce the pyrrolidine moiety at the pyrimidine C2 position.
- Methylation at the pyrimidine C5 position using reagents like methyl iodide under basic conditions (e.g., NaH in DMF).
- Protection/deprotection strategies (e.g., tert-butyloxycarbonyl [Boc] groups) to manage reactive amines during synthesis.
Reaction conditions (temperature, solvent polarity, and inert atmosphere) critically influence yield and purity. For example, anhydrous THF or DCM is preferred for moisture-sensitive steps, and reactions are monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm substituent positions and ring connectivity. For instance, the pyrrolidine protons appear as distinct multiplet signals (δ 1.5–3.5 ppm), while pyrimidine protons resonate downfield (δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1600 cm).
Cross-referencing with computational predictions (e.g., density functional theory [DFT]-simulated spectra) resolves ambiguities .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and purity?
Methodological Answer: Factorial Design (e.g., 2 or response surface methodology) systematically evaluates factors:
Q. How to resolve contradictions in spectroscopic or chromatographic data?
Methodological Answer:
- Cross-Technique Validation : Combine NMR, X-ray crystallography, and HPLC-MS to confirm stereochemistry or tautomeric forms.
- Isotopic Labeling : Use -labeled precursors to trace nitrogen environments in ambiguous pyrimidine-pyrrolidine interactions.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to resolve structural mismatches .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., artificial force-induced reaction [AFIR]) map energy barriers for bond formation/cleavage.
- Molecular Dynamics (MD) : Simulate solvent effects and transition states in silico. For instance, polarizable continuum models (PCM) predict solvation effects in DMSO.
- Machine Learning (ML) : Train models on pyrimidine reaction databases to forecast optimal catalysts (e.g., Pd/C vs. CuI) .
Q. What reactor design considerations are critical for scaling up synthesis?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., methylation).
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove byproducts during scale-up.
- Process Control : Use real-time PAT (process analytical technology) like FTIR probes to monitor reaction progression. Computational fluid dynamics (CFD) models optimize mixing efficiency in large batches .
Q. How to investigate structure-activity relationships (SAR) for biological applications?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replacing methyl with ethyl or halogen groups) and assess bioactivity (e.g., enzyme inhibition assays).
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
- Pharmacokinetic Profiling : Evaluate metabolic stability via liver microsome assays and correlate with logP values calculated using ChemAxon .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental reaction yields?
Methodological Answer:
- Sensitivity Analysis : Identify variables (e.g., trace moisture, oxygen) causing deviations. Replicate reactions under strictly controlled inert conditions.
- Error Propagation Modeling : Use Monte Carlo simulations to quantify uncertainty in kinetic parameters.
- Multi-Laboratory Validation : Collaborate with independent labs to verify reproducibility, as seen in ICReDD’s feedback loop integrating experimental and computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
